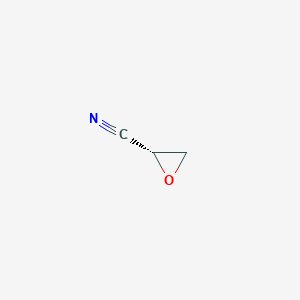
(R)-Oxirane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
®-Oxirane-2-carbonitrile is a chiral organic compound characterized by the presence of an oxirane (epoxide) ring and a nitrile group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Asymmetric Epoxidation: One common method for synthesizing ®-Oxirane-2-carbonitrile involves the asymmetric epoxidation of alkenes using chiral catalysts. This method ensures the formation of the desired enantiomer with high enantiomeric excess.
Nitrile Addition: Another approach involves the addition of a nitrile group to an oxirane precursor under controlled conditions to yield ®-Oxirane-2-carbonitrile.
Industrial Production Methods:
Catalytic Processes: Industrial production often employs catalytic processes that utilize chiral catalysts to achieve high yields and selectivity. These processes are optimized for large-scale production to meet industrial demands.
Types of Reactions:
Oxidation: ®-Oxirane-2-carbonitrile can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the nitrile group can yield primary amines, which are valuable intermediates in organic synthesis.
Substitution: The epoxide ring can participate in nucleophilic substitution reactions, resulting in the formation of a wide range of substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used for the reduction of the nitrile group.
Nucleophiles: Nucleophiles like amines, alcohols, and thiols can react with the epoxide ring under mild conditions.
Major Products:
Oxidized Derivatives: Products of oxidation reactions include various carbonyl compounds.
Amines: Reduction of the nitrile group yields primary amines.
Substituted Epoxides: Nucleophilic substitution reactions produce a variety of substituted epoxides.
Chemistry:
Synthesis of Chiral Intermediates: ®-Oxirane-2-carbonitrile is used as a building block in the synthesis of chiral intermediates for pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is employed in studies investigating enzyme inhibition mechanisms due to its reactive epoxide ring.
Medicine:
Drug Development: ®-Oxirane-2-carbonitrile derivatives are explored for their potential therapeutic properties, including anticancer and antiviral activities.
Industry:
Polymer Synthesis: The compound is used in the synthesis of specialty polymers with unique properties.
Molecular Targets and Pathways:
Epoxide Ring Reactivity: The epoxide ring of ®-Oxirane-2-carbonitrile can react with nucleophilic sites in biological molecules, leading to the formation of covalent adducts. This reactivity is exploited in enzyme inhibition studies.
Nitrile Group Interactions: The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity to various molecular targets.
Comparison with Similar Compounds
(S)-Oxirane-2-carbonitrile: The enantiomer of ®-Oxirane-2-carbonitrile, differing in its chiral configuration.
Epoxybutane: A structurally similar compound with an epoxide ring but lacking the nitrile group.
Cyanoethane: Contains a nitrile group but lacks the epoxide ring.
Uniqueness:
Chirality: The chiral nature of ®-Oxirane-2-carbonitrile distinguishes it from many other epoxides and nitriles, making it valuable in asymmetric synthesis.
Dual Functional Groups: The presence of both an epoxide ring and a nitrile group provides unique reactivity patterns not found in simpler compounds.
Properties
CAS No. |
918826-64-9 |
|---|---|
Molecular Formula |
C3H3NO |
Molecular Weight |
69.06 g/mol |
IUPAC Name |
(2R)-oxirane-2-carbonitrile |
InChI |
InChI=1S/C3H3NO/c4-1-3-2-5-3/h3H,2H2/t3-/m1/s1 |
InChI Key |
RSHIVZARDAPEDE-GSVOUGTGSA-N |
Isomeric SMILES |
C1[C@H](O1)C#N |
Canonical SMILES |
C1C(O1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole](/img/structure/B12614597.png)
![3-[Butyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12614617.png)

![4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde](/img/structure/B12614624.png)
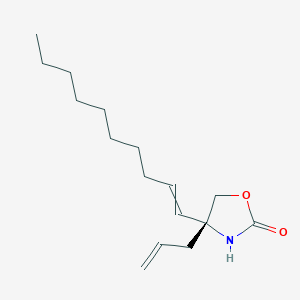
![([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12614632.png)
![4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol](/img/structure/B12614640.png)
![4-[6-(1,3-Benzothiazol-2-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine](/img/structure/B12614643.png)
![1-[(1S,2R)-2-(4-chlorophenyl)-1-phenyl-2-propoxyethyl]piperidin-2-one](/img/structure/B12614649.png)
![3-[(E)-{[4-(Acetyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B12614651.png)
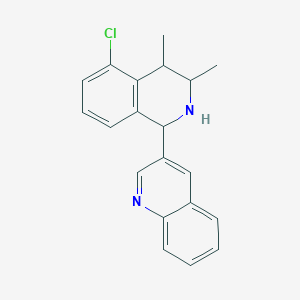
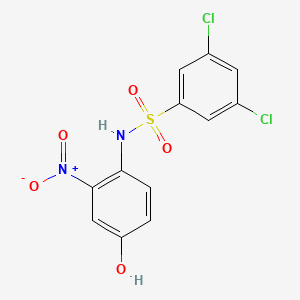
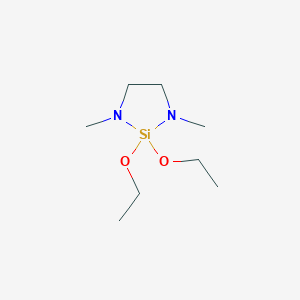
![4-[2-Amino-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-N-cyclohexylpyridin-2-amine](/img/structure/B12614666.png)
